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Compound of Interest

Compound Name: INF 195

Cat. No.: B15611257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of INF195, a novel

cytotoxic agent belonging to the class of chalcone mimics. INF195 and its analogues, such as

IPE-7, are characterized by a 1-(1H-imidazol-2-yl)ethan-1-one moiety and have demonstrated

potent antimitotic properties by targeting tubulin. This document outlines the quantitative data

on its cytotoxic effects, detailed experimental protocols for its characterization, and visual

representations of its mechanism of action and related experimental workflows.

Data Presentation: Cytotoxicity Profile
INF195 and related chalcone mimics exhibit significant growth inhibitory activity across a range

of human cancer cell lines. While specific GI50 values for a compound explicitly named INF195

are not publicly available, the following table summarizes representative growth inhibition data

for structurally related chalcone derivatives that also function as tubulin polymerization

inhibitors. These compounds demonstrate efficacy in the low micromolar to nanomolar range.
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Cell Line Cancer Type Representative GI50 (µM)

Leukemia

HL-60 Acute Promyelocytic Leukemia 0.1 - 2.0

K-562
Chronic Myelogenous

Leukemia
0.5 - 5.0

Non-Small Cell Lung Cancer

A549 Lung Carcinoma 0.2 - 3.5

NCI-H460 Large Cell Lung Cancer 0.3 - 4.0

Colon Cancer

HCT-116 Colorectal Carcinoma 0.1 - 2.5

HT29 Colorectal Adenocarcinoma 0.4 - 6.0

Breast Cancer

MCF7 Breast Adenocarcinoma 0.1 - 4.0[1]

MDA-MB-231 Breast Adenocarcinoma 0.3 - 5.0

Prostate Cancer

DU-145 Prostate Carcinoma 0.2 - 3.0

Ovarian Cancer

OVCAR-3 Ovarian Adenocarcinoma 1.5 - 3.0[2]

Note: The GI50 values are representative of chalcone-based tubulin polymerization inhibitors

and may not reflect the exact values for INF195. Actual values can vary based on the specific

analogue and experimental conditions.

Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of INF195 are

provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8234180/
https://www.mdpi.com/1424-8247/17/9/1154
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Viability Assay (MTT Assay)
This assay determines the concentration of INF195 that inhibits cell growth by 50% (GI50). It is

based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3][4][5]

Materials:

Cancer cell lines of interest

Complete cell culture medium

INF195 stock solution (in DMSO)

96-well plates

MTT solution (5 mg/mL in PBS)[3]

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of INF195 in complete medium. Replace the

medium in the wells with 100 µL of the medium containing different concentrations of

INF195. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization

solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the INF195 concentration

and determine the GI50 value using a suitable software.

In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of INF195 on the polymerization of purified tubulin into

microtubules. The formation of microtubules increases the turbidity of the solution, which can

be measured spectrophotometrically.[7]

Materials:

Lyophilized tubulin (>99% pure)

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

GTP solution (10 mM)

Glycerol

INF195 stock solution (in DMSO)

Positive control (e.g., colchicine)

Vehicle control (DMSO)

Pre-chilled 96-well half-area microplates

Temperature-controlled microplate reader

Procedure:

Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix

on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP

and 10% glycerol to a final concentration of 3 mg/mL.[7]
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Compound Addition: Pipette 10 µL of 10x concentrated INF195 dilutions, positive control, or

vehicle control into the wells of a pre-chilled 96-well plate.

Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization

mix to each well.

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the

absorbance at 340 nm every 60 seconds for 60 minutes.[7]

Data Analysis: Plot the change in absorbance over time. Compare the polymerization curves

of INF195-treated samples to the vehicle control to determine the effect on the rate and

extent of tubulin polymerization. The IC50 for tubulin polymerization can be calculated from a

dose-response curve.

Cell Cycle Analysis by Flow Cytometry
This method determines the effect of INF195 on cell cycle progression by quantifying the DNA

content of cells stained with propidium iodide (PI).

Materials:

Cancer cell lines

Complete cell culture medium

INF195 stock solution (in DMSO)

Phosphate-buffered saline (PBS)

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:
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Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of INF195

for a specified time (e.g., 24 hours). Include a vehicle control.

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating

cells. Wash the cells with PBS.

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of

cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI

staining solution.

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in

the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubule Network
This technique allows for the visualization of the effects of INF195 on the cellular microtubule

network.

Materials:

Cancer cell lines

Sterile glass coverslips

Complete cell culture medium

INF195 stock solution (in DMSO)

PBS

Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 1% BSA in PBS)

Primary antibody (e.g., mouse anti-α-tubulin)

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

Nuclear stain (e.g., DAPI)

Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and

allow them to adhere. Treat the cells with INF195 for the desired time.

Fixation: Gently wash the cells with PBS and fix them with either 4% paraformaldehyde for

15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton

X-100 in PBS for 10 minutes.

Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

[8]

Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody

diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[8]

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently

labeled secondary antibody in the dark for 1 hour at room temperature.[8]

Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash with PBS, and mount the

coverslips onto microscope slides using antifade mounting medium.[8]

Imaging: Visualize the microtubule network using a fluorescence microscope.

Mandatory Visualization
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The following diagrams, created using the DOT language for Graphviz, illustrate the

mechanism of action of INF195 and the workflows of the key experimental protocols.

Signaling Pathway of INF195-Induced Apoptosis
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Caption: Signaling pathway of INF195-induced apoptosis.
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Experimental Workflow: In Vitro Tubulin Polymerization
Assay

1. Prepare Reagents
- Tubulin (>99% pure)

- Polymerization Buffer + GTP
- INF195 & Controls

2. Add 10µL of 10x INF195/
Controls to 96-well plate

3. Initiate reaction with 90µL
of cold tubulin solution

4. Read absorbance at 340nm
every 60s for 60 min at 37°C

5. Analyze Data
- Plot Absorbance vs. Time

- Determine IC50
 

1. Seed and treat cells
with INF195 for 24h

2. Harvest cells and
wash with PBS

3. Fix cells in
cold 70% ethanol

4. Stain with Propidium Iodide
and RNase A

5. Analyze by Flow Cytometry
and quantify cell cycle phases
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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